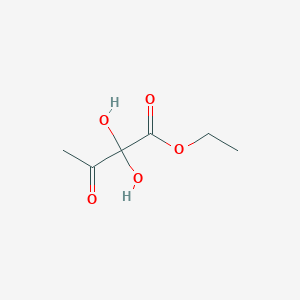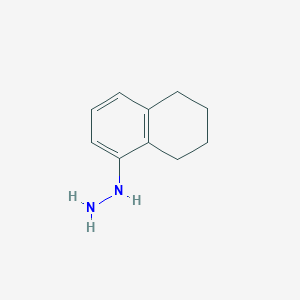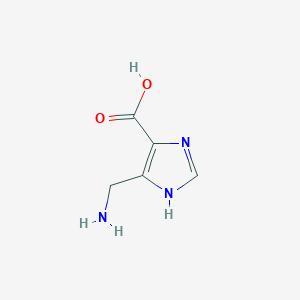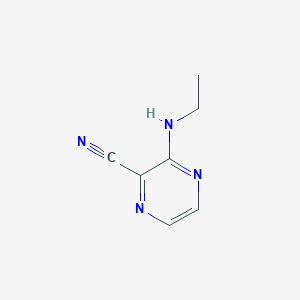
3-(Ethylamino)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylamino)pyrazine-2-carbonitrile: is a heterocyclic organic compound that features a pyrazine ring substituted with an ethylamino group at the third position and a cyano group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. A common method involves the use of a solvent such as methanol or ethanol, with the reaction mixture being heated to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(Ethylamino)pyrazine-2-carbonitrile can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction: Formation of ethylaminopyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 3-(Ethylamino)pyrazine-2-carbonitrile is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new drugs targeting bacterial and fungal infections .
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in the design of new therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including tuberculosis and cancer .
Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients makes it valuable in the pharmaceutical industry .
Mécanisme D'action
The mechanism of action of 3-(Ethylamino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound can inhibit the activity of certain enzymes, such as nicotinamidase/pyrazinamidase, which are involved in the NAD+ salvage pathway in bacteria. This inhibition disrupts essential metabolic processes, leading to the antimicrobial effects observed .
Comparaison Avec Des Composés Similaires
- 3-(Methylamino)pyrazine-2-carbonitrile
- 3-(Propylamino)pyrazine-2-carbonitrile
- 3-(Butylamino)pyrazine-2-carbonitrile
Comparison: 3-(Ethylamino)pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethylamino derivative exhibits different lipophilicity and steric effects, influencing its reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C7H8N4 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
3-(ethylamino)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-2-9-7-6(5-8)10-3-4-11-7/h3-4H,2H2,1H3,(H,9,11) |
Clé InChI |
GCRMRCVJEKAXQN-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC=CN=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




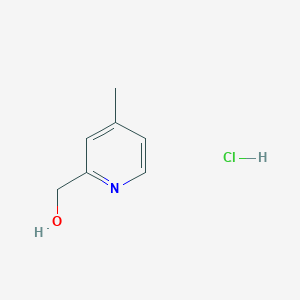


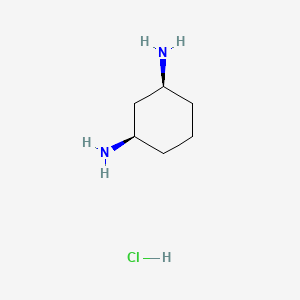
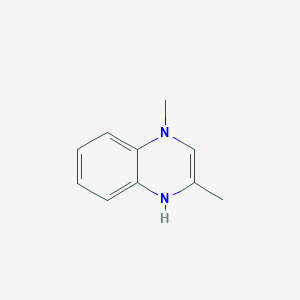
![Furo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11921488.png)

![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)

